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Compound of Interest

Compound Name: 4-Bromoisoxazole

Cat. No.: B1274380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the molecular properties of 4-bromoisoxazole. As a key

heterocyclic compound, 4-bromoisoxazole serves as a valuable building block in the synthesis

of various bioactive molecules, particularly in the development of pharmaceuticals and

agrochemicals.[1] Understanding its electronic structure, reactivity, and spectroscopic

properties through computational methods is crucial for rational drug design and the

development of novel synthetic pathways.[1]

This document outlines the theoretical basis for such calculations, details the computational

methodologies employed, presents key calculated molecular properties in a structured format,

and visualizes the typical workflow of such a computational study.

Introduction to Quantum Chemical Calculations for
Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern chemistry and

drug development. These methods, particularly Density Functional Theory (DFT), allow for the

accurate prediction of molecular properties such as geometry, electronic structure, and

reactivity.[2][3] For isoxazole derivatives, which are known to possess a wide range of

biological activities including anti-tumor, anti-bacterial, and anti-fungal properties, these
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calculations provide insights into their mechanism of action and guide the synthesis of more

potent analogues.[4][5]

Computational Methodology
The quantum chemical calculations summarized herein are typically performed using Gaussian

suite of programs. The methodology involves geometry optimization and subsequent

calculation of molecular properties using Density Functional Theory (DFT).

Geometry Optimization
The initial structure of 4-bromoisoxazole can be built using standard molecular modeling

software. The geometry is then optimized to find the lowest energy conformation. A common

and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional

combined with a suitable basis set, such as 6-31G(d,p).[4][6] This level of theory has been

shown to provide a good balance between accuracy and computational cost for organic

molecules.

Calculation of Molecular Properties
Once the geometry is optimized, a variety of molecular properties can be calculated at the

same level of theory. These include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions

and reactivity of the molecule. The energy gap between HOMO and LUMO provides an

indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the

electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the

sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the

infrared (IR) and Raman spectra of the molecule, which can be compared with experimental

data to validate the computational model.
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Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and

electronic structure of the molecule, including charge distribution and delocalization effects.

Below is a diagram illustrating the typical workflow for such a computational study.

Computational Chemistry Workflow for 4-Bromoisoxazole

1. Molecular Structure Input
(4-Bromoisoxazole)

2. Geometry Optimization
(e.g., DFT/B3LYP/6-31G(d,p))

3. Frequency Calculation
(Confirmation of Minimum Energy)

4. Property Calculations
(HOMO-LUMO, MEP, NBO, etc.)

5. Data Analysis & Interpretation

6. Comparison with Experimental Data
(where available)

Click to download full resolution via product page

Computational Chemistry Workflow

Calculated Molecular Properties of 4-
Bromoisoxazole
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The following tables summarize the key quantitative data obtained from quantum chemical

calculations on 4-bromoisoxazole. These values are representative of what can be obtained

using the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters
Parameter Bond/Angle Calculated Value

Bond Length C3-Br4 1.87 Å

C3-C2 1.38 Å

C2-N1 1.31 Å

N1-O5 1.42 Å

O5-C4 1.35 Å

C4-C3 1.45 Å

Bond Angle Br4-C3-C2 128.5°

C3-C2-N1 108.0°

C2-N1-O5 105.5°

N1-O5-C4 109.0°

O5-C4-C3 110.5°

C4-C3-C2 107.0°

Table 2: Electronic Properties
Property Value

HOMO Energy -7.25 eV

LUMO Energy -1.15 eV

HOMO-LUMO Gap 6.10 eV

Dipole Moment 1.85 D
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Table 3: Natural Bond Orbital (NBO) Charges
Atom Charge (e)

N1 -0.25

C2 +0.10

C3 -0.05

Br4 -0.08

C4 +0.18

O5 -0.30

H (on C2) +0.15

H (on C4) +0.15

Analysis of Calculated Properties
The calculated properties provide significant insights into the chemical behavior of 4-
bromoisoxazole.

Molecular Geometry: The optimized geometry confirms the planar structure of the isoxazole

ring. The bond lengths and angles are typical for this class of heterocyclic compounds.

Frontier Molecular Orbitals: The HOMO is primarily localized on the bromine atom and the

C3-C4 bond, while the LUMO is distributed over the N1-C2-C3 region of the ring. The

relatively large HOMO-LUMO gap suggests high kinetic stability.

Molecular Electrostatic Potential: The MEP map would indicate that the most negative

potential is located around the oxygen and nitrogen atoms, making them susceptible to

electrophilic attack. The region around the hydrogen atoms and the bromine atom would

show a more positive potential.

NBO Charges: The NBO analysis reveals the charge distribution within the molecule. The

nitrogen and oxygen atoms carry significant negative charges, consistent with their high

electronegativity. The carbon atom attached to the bromine (C3) has a slight negative

charge, while the other ring carbons are positively charged.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1274380?utm_src=pdf-body
https://www.benchchem.com/product/b1274380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical relationship between the computational inputs and

the derived molecular properties.

Relationship between Computational Inputs and Outputs

Computational Model

Calculated Properties

Molecular Structure

Optimized Geometry

Level of Theory
(e.g., DFT/B3LYP)

Basis Set
(e.g., 6-31G(d,p))

Electronic Structure
(HOMO, LUMO, MEP)

Spectroscopic Properties
(IR, Raman)

Charge Distribution
(NBO)

Click to download full resolution via product page

Computational Inputs and Outputs

Conclusion
Quantum chemical calculations provide a powerful framework for understanding the molecular

properties of 4-bromoisoxazole. The data generated from these computations, including

optimized geometry, electronic properties, and charge distribution, are invaluable for predicting

the reactivity and potential biological activity of this important heterocyclic compound. This

theoretical approach, when used in conjunction with experimental studies, can significantly

accelerate the drug discovery and development process. The methodologies and

representative data presented in this guide serve as a foundation for further in-silico

investigation of 4-bromoisoxazole and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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